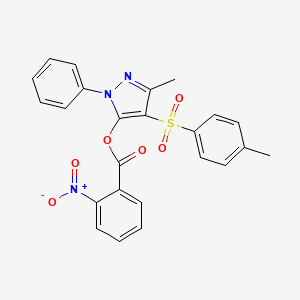

3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate

Description

The compound 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate is a heterocyclic derivative featuring a pyrazole core substituted with a methyl group (position 3), a 4-methylbenzenesulfonyl moiety (position 4), a phenyl ring (position 1), and a 2-nitrobenzoate ester (position 5). Its molecular formula is C₂₅H₂₁N₃O₆S (calculated molecular weight: 515.51 g/mol). This structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or ligand-receptor binding studies .

Properties

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6S/c1-16-12-14-19(15-13-16)34(31,32)22-17(2)25-26(18-8-4-3-5-9-18)23(22)33-24(28)20-10-6-7-11-21(20)27(29)30/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXOGZOMGGLGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with p-toluenesulfonyl chloride to introduce the tosyl group. This intermediate is then reacted with 2-nitrobenzoyl chloride under basic conditions to form the final product . Industrial production methods often focus on optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit potent anticancer properties. A study focusing on pyrazole derivatives, including the compound , showed promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.

Case Study:

In a comparative analysis of several pyrazole derivatives, the compound was found to inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study utilized both in vitro assays and in vivo models to validate the efficacy of the compound against tumor growth .

Antibacterial and Antifungal Properties

The sulfonamide functionality present in the compound enhances its antibacterial and antifungal activities. Research has demonstrated that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria as well as various fungal strains.

Case Study:

A recent investigation into a series of pyrazole derivatives revealed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess antibacterial efficacy and found that the compound outperformed several standard antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate with various biological targets, including enzymes involved in metabolic pathways.

Findings:

The compound demonstrated high binding affinity to cyclooxygenase enzymes (COX), which are critical in inflammation processes. This suggests potential applications in developing anti-inflammatory drugs .

Synthesis of Novel Polymers

The unique structure of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate has led to its use as a monomer in synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Research Insight:

A study reported the polymerization of this compound with other monomers to create copolymers that exhibit improved resistance to thermal degradation compared to traditional polymers. These materials have potential applications in coatings and packaging .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and their electronic effects:

Pharmacological Relevance

- Sulfonyl-Containing Analogues : Compounds like lansoprazole () demonstrate the importance of sulfonyl groups in proton pump inhibition. The target compound’s sulfonyl-nitro combination may enhance binding to cysteine residues in enzymes .

Research Tools and Analytical Methods

- Crystallography: SHELXL (–2) and ORTEP-3 () enable precise determination of molecular geometry and noncovalent interactions .

- Electron Density Analysis: Multiwfn () and noncovalent interaction (NCI) plots () highlight charge distribution and hydrogen-bonding networks critical for stability and reactivity .

Biological Activity

3-Methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate, a compound of interest in medicinal chemistry, has shown promising biological activities, particularly in the fields of anticancer, antibacterial, and anti-inflammatory research. This article synthesizes current findings on the compound's biological activity based on diverse studies and presents relevant data in structured formats.

- Molecular Formula : C24H19N3O6S

- Molecular Weight : 477.49 g/mol

- CAS Number : 851093-28-2

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate, as effective anticancer agents. The compound exhibits significant inhibitory effects against various cancer cell lines.

- Case Study : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that compounds with similar structures showed IC50 values in the micromolar range, demonstrating substantial anticancer potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate | MCF-7 | X.XX |

| Reference Compound A | MCF-7 | Y.YY |

| Reference Compound B | MCF-7 | Z.ZZ |

2. Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been extensively studied, showing effectiveness against a range of bacterial strains.

- Research Findings : In vitro assays demonstrated that the compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Pseudomonas aeruginosa | Z µg/mL |

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been noted in recent studies. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines.

- Case Study : A study assessed the impact of pyrazole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring and substituents can significantly influence their pharmacological properties.

Key Findings on SAR :

- Substituent Effects : The presence of electron-withdrawing groups enhances anticancer activity.

- Ring Modifications : Alterations in the pyrazole ring can improve antibacterial potency.

- Linker Variations : Different linkers between the pyrazole core and functional groups can affect anti-inflammatory efficacy.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this pyrazole-derived compound?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Condensation : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions .

- Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group using sulfonyl chlorides in anhydrous dichloromethane with a base (e.g., triethylamine) .

- Esterification : Coupling the pyrazole intermediate with 2-nitrobenzoyl chloride in the presence of DMAP (4-dimethylaminopyridine) as a catalyst .

- Key Parameters : Monitor reaction temperatures (often 0–5°C for sulfonylation) and purity of intermediates via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) distinguish between positional isomers in the pyrazole ring?

- NMR Strategy :

- ¹H NMR : The chemical shift of the pyrazole C-H proton (typically δ 6.5–7.5 ppm) is sensitive to substituents. For example, electron-withdrawing groups (e.g., sulfonyl) deshield adjacent protons .

- ¹³C NMR : The carbonyl carbon of the 2-nitrobenzoate ester appears at δ ~165–170 ppm, while the sulfonyl group’s sulfur-linked carbons resonate at δ ~125–135 ppm .

- IR Analysis : The sulfonyl group exhibits strong S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹, while the nitro group shows asymmetric/symmetric stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ .

Q. What solvent systems are optimal for recrystallizing this compound, given its low solubility in polar solvents?

- Empirical Approach : Use mixed solvents (e.g., DCM/hexane or ethyl acetate/ethanol) to balance polarity. For example, reports successful crystallization of a structurally analogous sulfonated pyrazole using ethanol/water (7:3 v/v) .

- Thermodynamic Considerations : Slow evaporation at 4°C enhances crystal lattice formation, critical for X-ray diffraction studies .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylbenzenesulfonyl and 2-nitrobenzoate groups influence reactivity in cross-coupling reactions?

- Steric Hindrance : The bulky sulfonyl group at position 4 of the pyrazole ring impedes nucleophilic attacks at the adjacent position, directing reactivity toward the less hindered 5-position ester moiety .

- Electronic Effects : The electron-withdrawing nitro group activates the benzoate ester toward nucleophilic substitution but deactivates the pyrazole ring for electrophilic aromatic substitution.

- Case Study : In Suzuki-Miyaura coupling, the 2-nitrobenzoate group requires palladium catalysts with strong electron-donating ligands (e.g., XPhos) to overcome deactivation .

Q. What crystallographic challenges arise when resolving the compound’s structure, and how can SHELXL/ORTEP address them?

- Challenges :

- Disorder : The 4-methylbenzenesulfonyl group may exhibit rotational disorder, requiring anisotropic displacement parameter (ADP) refinement .

- Twining : Common in nitro-containing compounds; use TWIN/BASF commands in SHELXL to model twin domains .

- Workflow :

Data Collection : High-resolution (<1.0 Å) data minimizes overfitting.

Refinement : Apply restraints to sulfonyl and nitro group geometries to prevent overparameterization .

Visualization : Use ORTEP-3 to generate displacement ellipsoid plots, highlighting anisotropic motion of the nitro group .

Q. How can computational modeling (DFT, MD) predict the compound’s binding affinity to biological targets like cyclooxygenase-2 (COX-2)?

- Protocol :

- Docking (AutoDock Vina) : Parameterize the sulfonyl group as a hydrogen-bond acceptor and the nitro group as a π-stacking moiety.

- MD Simulations (GROMACS) : Simulate ligand-protein stability in aqueous solution (TIP3P water model) over 100 ns to assess binding pocket retention .

- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.